

A Technical Guide to the Bioactive Compounds of *Plumeria obtusa* Extract

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Compound of Interest

Compound Name: *Protoplumericin A*

Cat. No.: B15588662

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Introduction

Plumeria obtusa, a member of the Apocynaceae family, is a flowering plant traditionally used in various cultures for its medicinal properties. Modern scientific inquiry has begun to validate these traditional uses, identifying a diverse array of bioactive compounds within the plant's extracts. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, making *Plumeria obtusa* a subject of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the bioactive compounds found in *Plumeria obtusa* extracts, their biological activities, and the experimental methodologies used for their study.

Phytochemical Composition

Extracts from various parts of *Plumeria obtusa*, including the leaves, stem bark, roots, and flowers, have been shown to contain a rich diversity of phytochemicals. The primary classes of bioactive compounds identified include iridoids, terpenoids, flavonoids, alkaloids, and phenolic acids.^[1]

Major Bioactive Compounds

A number of specific bioactive compounds have been isolated and identified from *Plumeria obtusa* extracts. These include, but are not limited to:

- Iridoids: Plumieride, 13-O-caffeoylplumieride, plumericin, obtusadoids A and B, plumieridin A, 1 α -plumieride, and 15-demethylplumieride.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Flavonoids: Kaempferol 3-O-rutinoside, quercetin 3-O-rutinoside, and glochiflavanoside B.[\[2\]](#)[\[3\]](#)
- Phenolic Compounds: Gentisic acid, ferulic acid, and hydroxybenzoic acid.[\[2\]](#)
- Other Compounds: Oleanolic acid and methyl coumarate.[\[3\]](#)

Quantitative Data on Bioactive Compounds and Activities

The following tables summarize the quantitative data available on the extraction yields, and the anti-inflammatory, antioxidant, and antimicrobial activities of *Plumeria obtusa* extracts and their isolated compounds.

Table 1: Yield of *Plumeria obtusa* Flower Extracts Using Various Methods[\[5\]](#)[\[6\]](#)

Extraction Method	Solvent	Percentage Yield (%)
Water Distillation	Water	0.0167
Steam Distillation	Water	0.0045
Water-Steam Distillation	Water	0.0342
Solvent Extraction	Hexane	0.4170
Solvent Extraction	Petroleum Ether	0.3510
Cold Enfleurage	-	0.3969
Hot Enfleurage	-	12.2400

Table 2: Anti-inflammatory Activity of Ethanolic Stem Bark Extract of *Plumeria obtusa* in Animal Models[\[7\]](#)

Animal Model	Dose (mg/kg)	% Inhibition of Paw Edema	% Inhibition of Granuloma
Carrageenan-induced paw edema & Cotton pellet granuloma	100	Significant (p<0.001)	-
Carrageenan-induced paw edema & Cotton pellet granuloma	200	Significant (p<0.001)	20.61
Carrageenan-induced paw edema & Cotton pellet granuloma	400	Significant (p<0.001)	33.24
Indomethacin (Standard)	10	-	31.91

Table 3: Antioxidant Activity of Methanolic Leaf Extract and its Fractions[8][9]

Extract/Fraction	Concentration (µg/mL)	% DPPH Radical Scavenging	% Lipid Peroxidation Inhibition
Methanol Extract	1000	59.36 ± 0.42	-
Hexane Fraction	1000	46.35 ± 0.32	-
Ethyl Acetate Fraction	1000	68.02 ± 1.25	-
n-Butanol Fraction	1000	84.42 ± 1.15	-
Aqueous Fraction	1000	42.25 ± 0.44	-
Methanol Extract	200-1000	Moderate	Moderate

Table 4: Antimicrobial Activity of Plumeria obtusa Extracts and Isolated Compounds[2][10][11]

Extract/Compound	Microorganism	Activity
Methanolic Fraction (Aerial parts)	Klebsiella pneumoniae (MDR)	MIC: 64 µg/mL (for M5)
Methanolic Fraction (Aerial parts)	E. coli O157:H7 (STEC)	MIC: 32 µg/mL (for M5)
13-O-caffeoylplumieride (M5)	K. pneumoniae (MDR)	MIC: 64 µg/mL
13-O-caffeoylplumieride (M5)	E. coli O157:H7 (STEC)	MIC: 32 µg/mL
Various Solvent Extracts (Flowers)	Gram-positive & Gram-negative bacteria	Variable inhibition zones

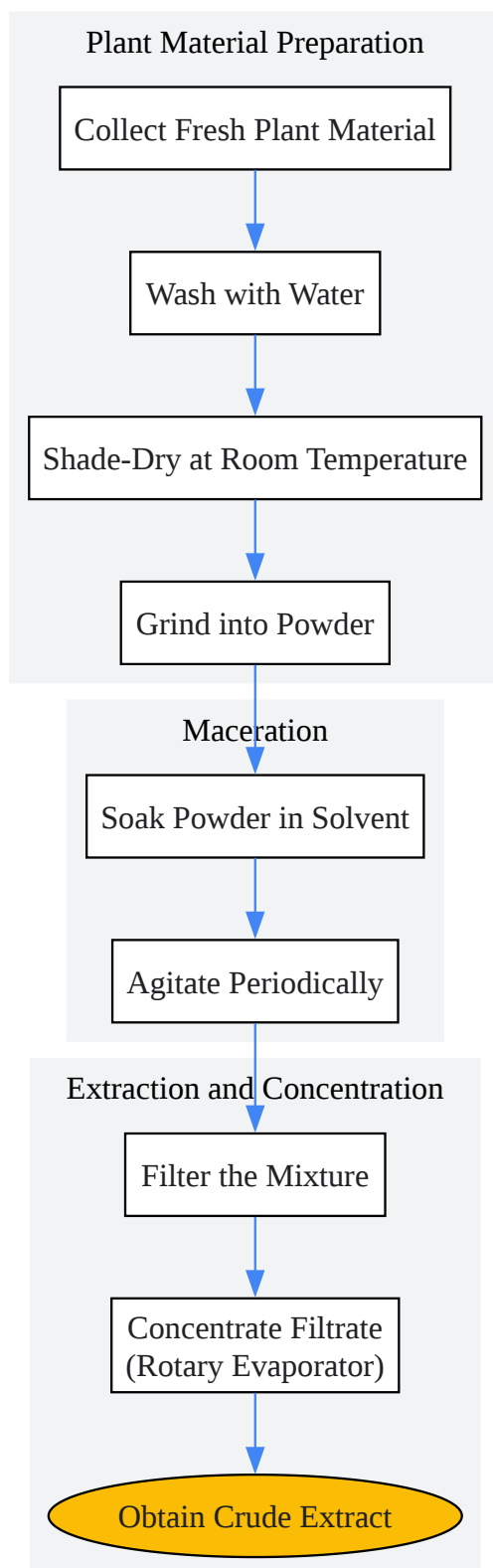
Experimental Protocols

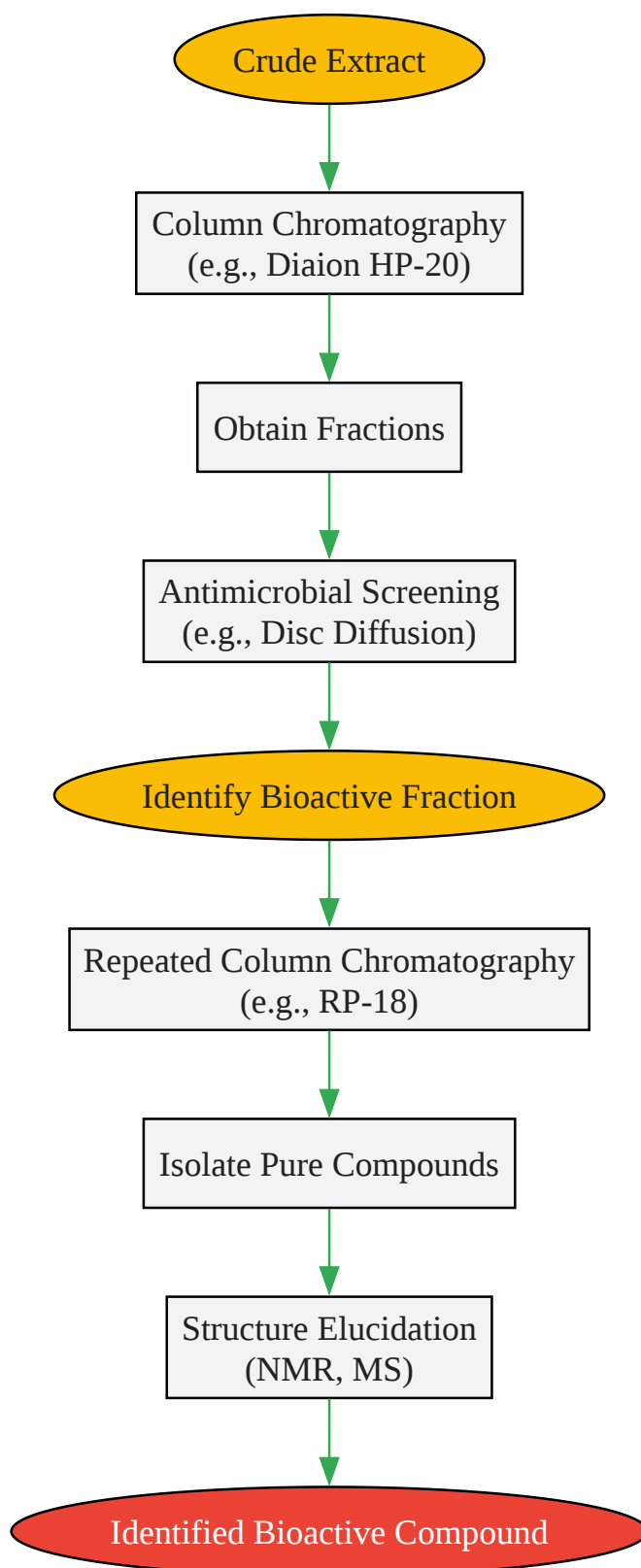
This section provides detailed methodologies for key experiments cited in the literature concerning the extraction, isolation, and biological evaluation of *Plumeria obtusa* bioactive compounds.

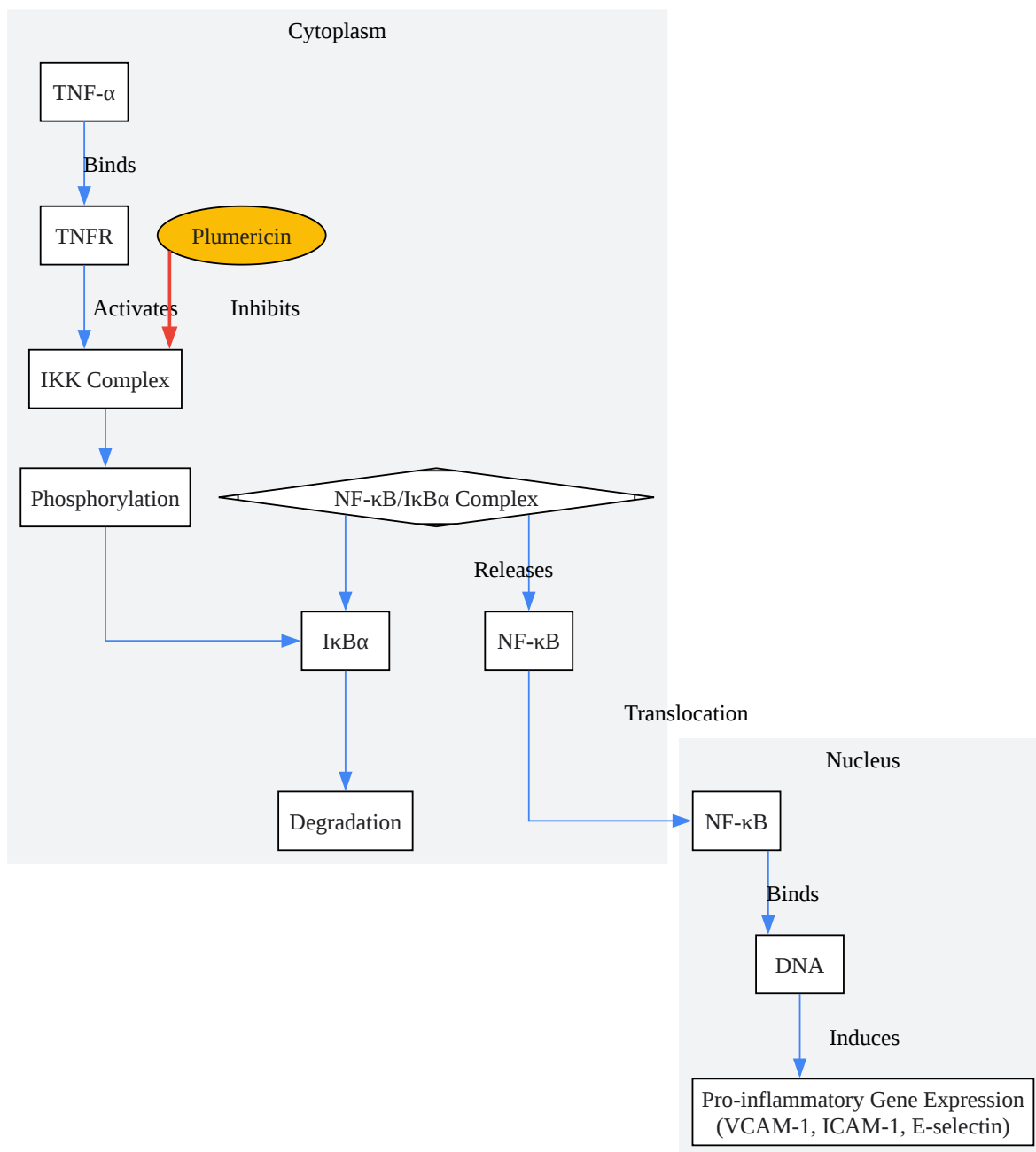
Extraction of Bioactive Compounds

A common method for obtaining crude extracts from *Plumeria obtusa* is maceration.

- **Plant Material Preparation:** Fresh plant material (e.g., leaves, stem bark) is collected, washed, and shade-dried at room temperature. The dried material is then pulverized into a coarse powder.[\[12\]](#)
- **Maceration:** The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) at a specific ratio (e.g., 100g of powder in 600ml of ethanol) for an extended period (e.g., 7 days) at room temperature with occasional agitation.[\[12\]](#)
- **Filtration and Concentration:** The mixture is filtered through Whatman No. 1 filter paper. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 60°C) to yield the crude extract.[\[12\]](#)







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